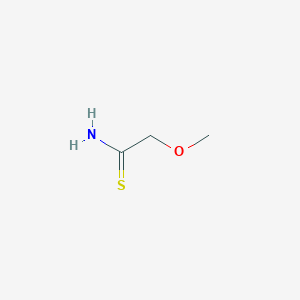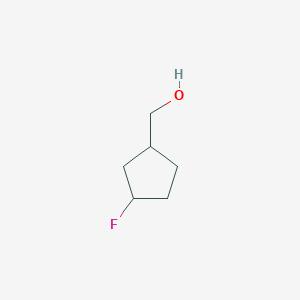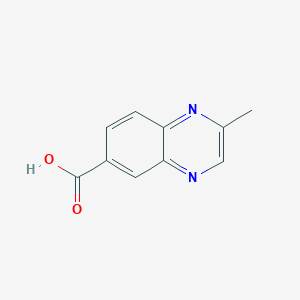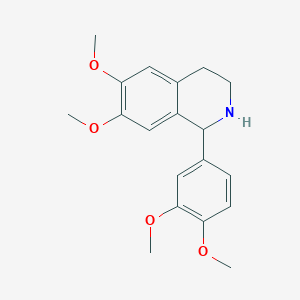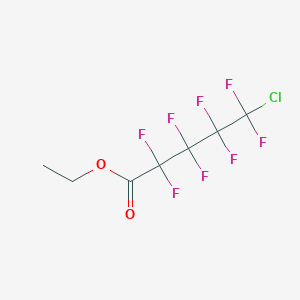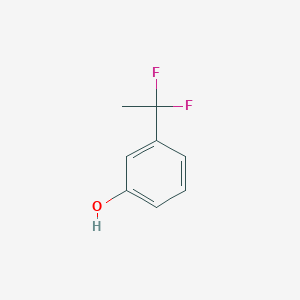
3-(1,1-Difluoroethyl)phenol
Overview
Description
3-(1,1-Difluoroethyl)phenol is a chemical compound that is used in scientific research. It has a molecular formula of C8H8F2O .
Molecular Structure Analysis
The molecular weight of this compound is 158.15 . More detailed information about its structure, such as the bond lengths and angles, was not found in the search results.Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, such as Chlorogenic Acid (CGA) and others, are known for their potent antioxidant, anti-inflammatory, and free radical scavenging abilities. These properties make them candidates for treating disorders related to oxidative stress and inflammation, such as cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Interaction with Proteins
Phenolic compounds interact with proteins, affecting their structure and functionality. This interaction is crucial for food science, where phenolics can influence the nutritional and functional properties of food proteins. The exact mechanisms of these interactions and their effects on protein behavior are areas of ongoing research (Ozdal et al., 2013).
Encapsulation and Delivery Systems
The encapsulation of phenolics in nano/microemulsion systems is an emerging field that aims to improve the solubility, stability, and bioavailability of these compounds. Such encapsulated systems are being explored for applications in food, supplements, and pharmaceuticals, where they can enhance the health benefits of phenolic compounds (Garavand et al., 2021).
Dermatologic Applications
In dermatologic oncology, polyphenolic compounds have shown promising results in preventing and treating skin cancers, including melanoma and non-melanoma types. Their mechanisms include inducing cell cycle arrest, promoting autophagy, and triggering apoptosis in cancer cells (Costa et al., 2016).
Polymer Stabilization
Natural antioxidants, including phenolics, are being explored as stabilizers for polymers. They offer a potential alternative to conventional synthetic antioxidants, with advantages in health and environmental safety. However, challenges such as solubility and potential discoloration of polymers need to be addressed (Kirschweng et al., 2017).
Safety and Hazards
properties
IUPAC Name |
3-(1,1-difluoroethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMXYJQTCGJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)

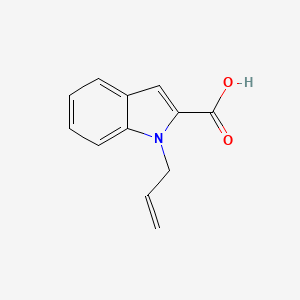
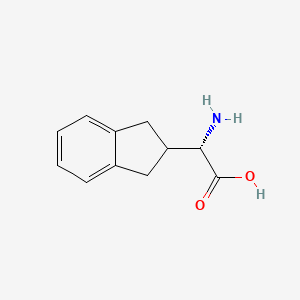
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)
